2,4-dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,4-dichlorophenyl group linked via an amide bond to a pyrrolidin-5-one scaffold substituted with a 4-fluorophenyl moiety. Its synthesis likely involves carbodiimide-mediated coupling, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
2,4-dichloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O2/c19-12-1-6-15(16(20)8-12)18(25)22-9-11-7-17(24)23(10-11)14-4-2-13(21)3-5-14/h1-6,8,11H,7,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCBTCAYQRCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins. The compound would interact with these targets, leading to changes in their function. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular level .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and the presence of transport proteins could affect these processes .
Environmental factors such as pH, temperature, and the presence of other compounds could also influence the compound’s action, efficacy, and stability .
Biological Activity
2,4-Dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro substitution on a benzamide backbone and a pyrrolidine moiety, which is known for its bioactive properties. The presence of the 4-fluorophenyl group enhances its pharmacological profile.
Research indicates that this compound acts as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) . H-PGDS is implicated in various pathophysiological conditions, including inflammation and muscle degeneration. Inhibition of this enzyme may provide therapeutic benefits in conditions like Duchenne Muscular Dystrophy (DMD) .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against HepG2 liver cancer cells with an IC50 value indicating effective growth inhibition .
Anti-inflammatory Effects
The compound's ability to inhibit H-PGDS suggests potential anti-inflammatory properties. In preclinical models, it has been associated with reduced levels of inflammatory markers, indicating its utility in treating inflammatory diseases .
Study 1: Duchenne Muscular Dystrophy Model
A recent study investigated the effects of this compound in a mouse model of DMD. The results indicated that treatment with the compound led to improved muscle function and reduced muscle degeneration compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for DMD .
Study 2: Cancer Cell Line Evaluation
In another study, the biological activity of the compound was evaluated across multiple cancer cell lines, including breast and colon cancer cells. The results showed that it effectively induced apoptosis in these cells, with mechanisms involving mitochondrial pathway activation and caspase cascade involvement .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 Value (µM) | Effect |
|---|---|---|---|
| Antitumor | HepG2 | 1.30 | Significant growth inhibition |
| Antitumor | Breast Cancer Cells | 0.85 | Induction of apoptosis |
| Anti-inflammatory | DMD Mouse Model | N/A | Improved muscle function |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidinone-Based Benzamides
N-((1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl)Methyl)-2,4-Dimethylbenzenesulfonamide (CAS 954634-13-0)
- Structural Differences : Replaces the 2,4-dichlorobenzamide with a 2,4-dimethylbenzenesulfonamide group.
- Implications: The sulfonamide group may enhance solubility but reduce lipophilicity compared to the dichlorinated analog. The 4-chlorophenyl substituent on pyrrolidinone could alter target selectivity .
N-((1-(4-Fluorobenzyl)-5-Oxopyrrolidin-3-yl)Methyl)-2-Methylbenzamide (CAS 955251-58-8)
- Structural Differences: Substitutes the 4-fluorophenyl group on pyrrolidinone with a 4-fluorobenzyl moiety and replaces 2,4-dichlorobenzamide with 2-methylbenzamide.
- The methylbenzamide lacks the electron-withdrawing chlorine atoms, which could diminish electrophilic interactions .
Dichlorobenzamide Derivatives with Heterocyclic Modifications
3,4-Dichloro-N-(Phenylcarbamothioyl)Benzamide (Compound 1, )
- Structural Differences: Replaces the pyrrolidinone-methyl group with a phenylthiourea moiety.
- However, the absence of the pyrrolidinone ring may reduce conformational rigidity .
AH-7921 (3,4-Dichloro-N-[[1-(Dimethylamino)Cyclohexyl]Methyl]Benzamide)
- Structural Differences: Features a cyclohexylmethyl group instead of pyrrolidinone and 3,4-dichloro substitution on the benzamide.
- Implications : This structural variation confers opioid receptor affinity, demonstrating how positional isomerism (3,4- vs. 2,4-dichloro) and core scaffold changes drastically alter bioactivity .
Fluorinated Benzamides in Agrochemicals
4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide (CAS 338407-33-3)
- Structural Differences : Incorporates a pyridinylsulfanyl group and trifluoromethyl substitution.
- Implications : The trifluoromethyl group enhances metabolic stability, making this compound suitable as a pesticide. The pyridine ring likely contributes to π-stacking interactions absent in the target compound .
Comparative Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Predicted LogP* |
|---|---|---|---|
| Target Compound | ~407.3 | 2,4-Dichlorobenzamide, 4-Fluorophenyl | ~3.5 |
| N-((1-(4-Chlorophenyl)...Sulfonamide | 392.9 | 2,4-Dimethylbenzenesulfonamide | ~2.8 |
| AH-7921 | 349.3 | 3,4-Dichlorobenzamide, Cyclohexylmethyl | ~4.1 |
| 4-Chloro-N-(2-...Pyridinyl)Benzamide | 443.3 | Trifluoromethyl, Pyridinylsulfanyl | ~4.7 |
*LogP estimated using fragment-based methods.
Research Findings and Implications
Synthetic Accessibility: Carbodiimide-mediated coupling () is a common strategy for analogous benzamides, though steric hindrance from the pyrrolidinone group may require optimized conditions .
Regulatory Status : Structurally related compounds like AH-7921 are controlled substances (), highlighting the importance of substitution patterns in legal classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
